1-Methyl-1-[2-(methylamino)ethyl]urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1-methyl-1-[2-(methylamino)ethyl]urea |
InChI |
InChI=1S/C5H13N3O/c1-7-3-4-8(2)5(6)9/h7H,3-4H2,1-2H3,(H2,6,9) |
InChI Key |
IFKBYEBQRAYEPY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 1 2 Methylamino Ethyl Urea
Classical Approaches for Urea (B33335) Formation Applied to the Compound's Core Structure
Traditional methods for urea synthesis have long relied on highly reactive carbonyl sources to unite two amine functionalities. These methods, while effective, often involve hazardous reagents.
The reaction between an amine and an isocyanate is one of the most direct and widely employed methods for the synthesis of unsymmetrical ureas. organic-chemistry.orgacs.org This pathway offers high efficiency and typically proceeds under mild conditions without the need for a catalyst. commonorganicchemistry.com
For the synthesis of 1-Methyl-1-[2-(methylamino)ethyl]urea, this would involve the reaction of N,N'-dimethylethylenediamine with a methyl isocyanate equivalent. The reaction proceeds via the nucleophilic attack of one of the amine groups of the diamine onto the electrophilic carbonyl carbon of the isocyanate. The more nucleophilic primary or less sterically hindered secondary amine would preferentially react. Subsequent reaction with a second amine forms the urea derivative. nih.gov The choice of solvent is typically a non-protic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF). commonorganicchemistry.com
Key Features of Amine-Isocyanate Condensation:
| Feature | Description |
|---|---|
| Reactants | Amine (e.g., N,N'-dimethylethylenediamine) and an Isocyanate |
| Mechanism | Nucleophilic addition of the amine to the isocyanate carbonyl group. |
| Conditions | Typically mild, often at room temperature. commonorganicchemistry.com |
| Advantages | High yields, simple procedure, generally no catalyst required. commonorganicchemistry.com |
| Challenges | Limited commercial availability of some isocyanates and their toxicity. acs.org |
Historically, phosgene (B1210022) (COCl₂) was a primary reagent for urea synthesis. rsc.orgresearchgate.net However, due to its extreme toxicity, safer solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are now preferred. commonorganicchemistry.comrsc.org Other reagents such as N,N'-Carbonyldiimidazole (CDI) also serve as effective and less hazardous alternatives. commonorganicchemistry.comrsc.org
The general strategy involves the sequential reaction of two different amines with the phosgene equivalent. For the target compound, N,N'-dimethylethylenediamine would be reacted first with the carbonyl source, followed by the addition of methylamine. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com
Triphosgene: This solid reagent decomposes in the presence of a base (like triethylamine) to generate phosgene in situ. researchgate.net The controlled generation allows for safer handling. The amine reacts with the in situ generated phosgene to form a carbamoyl (B1232498) chloride intermediate, which then reacts with a second amine to yield the unsymmetrical urea.
N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for this transformation. commonorganicchemistry.com The first amine attacks CDI, displacing one imidazole group to form an imidazolyl-carbamate intermediate. This activated intermediate is then susceptible to nucleophilic attack by the second amine, releasing the second imidazole molecule and forming the desired urea.
Comparison of Phosgene-Equivalent Reagents:
| Reagent | Formula | Key Characteristics |
|---|---|---|
| Phosgene | COCl₂ | Highly toxic gas, highly reactive. rsc.org |
| Triphosgene | C₃Cl₆O₃ | Crystalline solid, safer to handle, generates phosgene in situ. commonorganicchemistry.comrsc.org |
Non-Phosgene and Green Chemistry Routes
Driven by environmental and safety concerns, significant research has focused on developing synthetic routes that avoid hazardous reagents like phosgene and minimize waste. rsc.org
Carbonates such as ethylene carbonate and diethyl carbonate have emerged as safer alternatives to phosgene for synthesizing ureas and related compounds. nih.gov These methods are part of a broader effort to develop non-isocyanate polyurethane (NIPU) chemistry, which often involves the reaction of cyclic carbonates with amines. acs.org
The synthesis using ethylene carbonate involves its reaction with an amine, leading to the formation of a hydroxyethyl carbamate (B1207046) intermediate. For the synthesis of this compound, one of the amino groups of N,N'-dimethylethylenediamine would react with ethylene carbonate. Subsequent reaction steps would be required to convert the resulting carbamate into the final urea structure, potentially through reaction with another amine under specific conditions. This route is considered more environmentally friendly as it avoids toxic isocyanates and phosgene. acs.orgjaci.or.jp
The use of carbon dioxide (CO₂) as a C1 building block for chemical synthesis is a cornerstone of green chemistry. nih.gov The direct synthesis of ureas from amines and CO₂ is an attractive, atom-economical process. nih.govrsc.org This transformation is challenging due to the thermodynamic stability of CO₂ and typically requires catalysts and dehydration agents to drive the reaction to completion. nih.gov
The reaction proceeds through the formation of a carbamic acid intermediate from the amine and CO₂. acs.orgacs.org This intermediate must then be dehydrated to form a reactive isocyanate in situ, which is subsequently trapped by another amine to form the urea. acs.orgacs.org Various catalytic systems, including organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been developed to facilitate this process under milder conditions. unipr.it
Typical Conditions for Direct CO₂ Route:
| Parameter | Details |
|---|---|
| Carbon Source | Carbon Dioxide (CO₂) nih.gov |
| Reactants | Two equivalents of amine or a diamine. |
| Catalysts | Organocatalysts (e.g., TBD, DBU), metal-based catalysts. acs.orgunipr.it |
| Conditions | Often requires elevated temperature and pressure, along with a dehydrating agent. nih.govrsc.org |
| Advantages | Utilizes a renewable, non-toxic C1 source; environmentally benign. acs.org |
Transamidation offers a pathway to new ureas by reacting an existing urea with an amine, effectively exchanging one of the nitrogen substituents. wikipedia.org This method can be particularly useful when starting from simple, readily available ureas like urea itself. The reaction of urea with amines can be driven by heating, often in aqueous or alcoholic media. mdpi.comnih.govbohrium.com
The mechanism of this reaction is thought to proceed via the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (B1221849). mdpi.comresearchgate.net The highly reactive isocyanic acid is then trapped in situ by the added amine (e.g., N,N'-dimethylethylenediamine) to form the new urea product. The rate-limiting step is often the decomposition of the starting urea. nih.govbohrium.com While this method avoids toxic reagents by generating the reactive intermediate in situ, it often requires an excess of the starting urea and relatively high temperatures (e.g., 80-90°C) to achieve reasonable reaction rates. nih.govbohrium.com
Mechanistic Pathways in Amine-Urea Transamidation: mdpi.com
| Pathway | Description |
|---|---|
| Isocyanic Acid Intermediate | Urea decomposes to isocyanic acid (HNCO) and ammonia. The amine then reacts with HNCO. This is often the dominant mechanism. mdpi.comresearchgate.net |
| Urea Hydrolysis | In aqueous solutions, urea can hydrolyze to form a carbamic acid, which can then react with an amine. mdpi.com |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters to consider for the proposed synthesis include the choice of solvent, temperature, reaction time, and the presence of any catalysts or bases.
Key Optimization Parameters for Urea Formation (e.g., Reaction of Boc-N,N'-dimethylethylenediamine with Methyl Isocyanate):
Solvent: The choice of solvent can significantly influence reaction rates and solubility of reactants. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used for isocyanate reactions to avoid reaction of the solvent with the isocyanate.
Temperature: The reaction of amines with isocyanates is typically exothermic. The reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions.
Reaction Time: The progress of the reaction should be monitored, for example by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Driving the reaction to completion is important for yield, but unnecessarily long reaction times can lead to the degradation of products or the formation of byproducts.
Base/Catalyst: While the reaction between an amine and an isocyanate often proceeds without a catalyst, a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can be added to scavenge any acidic impurities that might be present.
The table below illustrates a hypothetical optimization study for the urea formation step.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 0 to 25 | 4 | 75 |
| 2 | THF | 0 to 25 | 4 | 82 |
| 3 | Acetonitrile | 0 to 25 | 4 | 78 |
| 4 | THF | 25 | 2 | 85 |
| 5 | THF | 0 to 25 | 8 | 83 |
This table presents hypothetical data for illustrative purposes.
For the deprotection step (e.g., removal of a Boc group), optimization would involve adjusting the concentration of the acid, the temperature, and the reaction time to ensure complete removal of the protecting group without causing degradation of the urea product.
Reactivity and Reaction Mechanisms of 1 Methyl 1 2 Methylamino Ethyl Urea
Reactions of the Urea (B33335) Functionality
The urea moiety in 1-Methyl-1-[2-(methylamino)ethyl]urea possesses distinct reactive sites at its carbonyl carbon and nitrogen atoms.
Nucleophilic and Electrophilic Reactions of the Urea Carbonyl
The carbonyl carbon of the urea group is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to the formation of the parent compound itself. In the synthesis of DMI via the "urea method," the process begins with the nucleophilic attack of one of the amine groups of N,N'-dimethylethylenediamine (DMEDA) on the carbonyl carbon of urea. nih.gov This addition-elimination reaction expels an ammonia (B1221849) molecule and forms the intermediate, this compound.
This initial step underscores the electrophilic character of the urea carbonyl, which serves as the anchor point for building the molecule. nih.gov
Reactions Involving the Urea Nitrogens
The nitrogen atoms of a urea functionality are generally nucleophilic, though less so than corresponding amines due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov While they can participate in reactions such as alkylation or acylation under certain conditions, the most significant reaction involving a nitrogen atom in the context of this compound is the intramolecular cyclization. In this case, the nucleophile is the secondary amine of the side chain, which is more reactive than the urea nitrogens. nih.gov
Ring-Closure Reactions to Form Heterocyclic Systems (e.g., Imidazolidinones, Imidazolin-2-ones)
The primary and most well-documented reaction of this compound is its rapid conversion into a stable heterocyclic system. Specifically, it undergoes an intramolecular ring-closure to form 1,3-dimethyl-2-imidazolidinone (B1670677) (an imidazolidinone). nih.gov
This transformation is a nucleophilic cyclization where the terminal secondary amine of the methylaminoethyl side chain attacks the electrophilic carbonyl carbon of the urea moiety. This process eliminates a second molecule of ammonia and forms the stable five-membered ring of DMI. nih.gov Computational studies have shown that this intramolecular reaction is kinetically and thermodynamically favorable. nih.gov
Reactivity of the Methylaminoethyl Side Chain
The side chain contains a secondary amine group, which is the most reactive site for the molecule's characteristic transformation.
Reactions of the Secondary Amine Group (Alkylation, Acylation, etc.)
Secondary amines are versatile functional groups capable of undergoing various reactions, including alkylation, acylation, and formation of ammonium (B1175870) salts. However, for this compound, the dominant reaction pathway is the intramolecular nucleophilic attack on its own urea carbonyl group. nih.gov The proximity of the nucleophilic amine to the electrophilic carbonyl center, dictated by the two-carbon ethyl linker, strongly predisposes the molecule to cyclization rather than intermolecular reactions with external electrophiles.
Intramolecular Cyclization Reactions Involving the Amine and Urea Moieties
The defining reaction of this compound is its intramolecular cyclization to 1,3-dimethyl-2-imidazolidinone (DMI). nih.gov This process has been modeled using density functional theory, which reveals a detailed reaction mechanism.
The reaction proceeds as follows:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the secondary amine attacks the carbonyl carbon of the urea group.
Proton Transfer : A proton is transferred from the attacking nitrogen to one of the nitrogens of the urea group.
Elimination : The C-N bond of the urea group breaks, eliminating a molecule of ammonia (NH₃).
DFT studies reveal that this reaction has a high activation barrier in the absence of a catalyst (~50 kcal mol⁻¹). However, the presence of water significantly lowers this barrier to approximately 30 kcal mol⁻¹. nih.gov Water acts as a catalyst by forming a "proton exchange bridge," which facilitates the necessary proton transfers during the cyclization, thereby stabilizing the transition state and accelerating the reaction. nih.gov
The table below summarizes the calculated activation barriers for the key cyclization step, highlighting the catalytic effect of water.
| Reaction Condition | Activation Barrier (kcal mol⁻¹) | Reference |
| Uncatalyzed (in gas phase) | ~50 | nih.gov |
| Water-catalyzed | ~30 | nih.gov |
This intramolecular cyclization is a highly efficient process that funnels the reactivity of this compound almost exclusively toward the formation of the imidazolidinone ring structure. nih.gov
Mechanistic Elucidation of Key Transformations of this compound
Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, by drawing parallels with the well-established chemistry of other unsymmetrical and trisubstituted ureas, a plausible understanding of its reaction mechanisms can be formulated. Key transformations of urea derivatives often involve the carbonyl group and the nitrogen atoms, participating in reactions such as hydrolysis, substitution, and rearrangements.
The formation and reaction of intermediates are crucial in understanding the mechanistic pathways of urea derivatives. In many reactions involving unsymmetrical ureas, isocyanate intermediates play a pivotal role. nih.govwikipedia.orgorganic-chemistry.orgmdpi.com For instance, in thermal decomposition or certain acid- or base-catalyzed reactions, cleavage of a C-N bond can lead to the formation of an isocyanate and an amine.
In the context of this compound, two potential isocyanate intermediates could theoretically be formed, depending on which C-N bond is cleaved: methyl isocyanate and [2-(methylamino)ethyl]isocyanate. The stability of the corresponding leaving group (the amine) would influence the favored pathway.
Furthermore, reactions involving nucleophilic attack on the carbonyl carbon of the urea proceed through a tetrahedral intermediate. nih.gov The stability and subsequent breakdown of this intermediate determine the final products. For example, in hydrolysis, the tetrahedral intermediate formed by the addition of water would subsequently collapse to release amines and carbon dioxide.
In syntheses of unsymmetrical ureas, carbamoyl (B1232498) chloride or isocyanate precursors are common intermediates that react with amines. nih.govrsc.org The synthesis of this compound would likely proceed through such an intermediate, for instance, by reacting N-methyl-N-(2-(methylamino)ethyl)amine with an isocyanate or a phosgene (B1210022) equivalent. wikipedia.org
Table 1: Plausible Intermediates in Transformations of this compound
| Transformation | Plausible Intermediate(s) | Formation Pathway |
| Thermal Decomposition | Methyl isocyanate, [2-(Methylamino)ethyl]isocyanate | Cleavage of the urea C-N bond |
| Hydrolysis | Tetrahedral intermediate | Nucleophilic attack of water on the carbonyl carbon |
| Synthesis | Carbamoyl chloride, Isocyanate | Reaction of the corresponding amine with a carbonyl source |
This table is based on general reaction mechanisms of urea derivatives and represents theoretical possibilities for this compound.
The rate of reactions such as hydrolysis is influenced by factors including pH, temperature, and the steric and electronic nature of the substituents on the urea nitrogen atoms. For instance, the hydrolysis of urea derivatives can be catalyzed by both acids and bases. The electronic properties of the substituents on the nitrogen atoms can affect the reaction rate; electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack, while bulky substituents may hinder the approach of a nucleophile. researchgate.net
Table 2: Factors Influencing Reaction Rates of Urea Derivatives
| Factor | Influence on Reaction Rate | Rationale |
| pH | Can catalyze hydrolysis (both acidic and basic conditions) | Protonation of the carbonyl oxygen or deprotonation of the attacking nucleophile can enhance reactivity. |
| Temperature | Generally increases reaction rates | Provides the necessary activation energy for the reaction to proceed. |
| Steric Hindrance | Can decrease reaction rates | Bulky substituents can impede the approach of reactants to the reactive center. |
| Electronic Effects | Electron-donating groups can decrease the rate of nucleophilic attack, while electron-withdrawing groups can increase it. | Alters the electron density at the carbonyl carbon. |
This table presents general trends observed for urea derivatives and is expected to be applicable to this compound.
Role as a Reagent, Ligand, or Catalyst Precursor in Organic Transformations
While specific applications of this compound as a reagent, ligand, or catalyst precursor are not widely reported, its structure suggests several potential roles in organic and inorganic chemistry. Urea derivatives, in general, are versatile compounds with applications in these areas.
As a reagent , the nucleophilic nitrogen atoms and the carbonyl group could participate in various chemical reactions. For example, the terminal secondary amine in the ethylaminoethyl group could be further functionalized.
More significantly, urea derivatives are known to act as ligands for a variety of metal ions. researchgate.netwaikato.ac.nztsijournals.comtsijournals.com The carbonyl oxygen and the nitrogen atoms of the urea moiety can coordinate to metal centers. In the case of this compound, the presence of the additional amino group in the side chain allows for potential multidentate coordination, acting as a chelating ligand. Such coordination complexes can exhibit interesting structural and electronic properties.
The ability of urea derivatives to form stable complexes with transition metals makes them valuable as catalyst precursors . nih.govmdpi.com Metal complexes containing urea-based ligands have been employed in various catalytic transformations. The electronic and steric properties of the urea ligand can be tuned by modifying its substituents, thereby influencing the activity and selectivity of the catalyst. A metal complex of this compound could potentially catalyze reactions such as cross-coupling, hydrogenation, or polymerization, although specific examples have yet to be documented.
Table 3: Potential Applications of this compound
| Role | Potential Application | Rationale for Potential |
| Reagent | Synthesis of more complex molecules | Presence of reactive functional groups (urea, secondary amine). |
| Ligand | Formation of coordination complexes | Availability of multiple donor atoms (O and N) for metal binding. |
| Catalyst Precursor | Development of homogeneous catalysts | Formation of stable metal complexes with tunable properties. |
This table outlines potential roles based on the known chemistry of analogous urea derivatives.
Derivatization Strategies and Analogue Synthesis
Structural Modification of the Urea (B33335) Backbone of 1-Methyl-1-[2-(methylamino)ethyl]urea
The urea backbone is a critical determinant of the molecule's conformational behavior and its ability to form hydrogen bonds. Modifications at this site can significantly influence its interaction with biological targets and its physicochemical properties. nih.gov
Further substitution on the remaining nitrogen atom of the urea moiety represents a primary strategy for derivatization.
N-Alkylation: The introduction of additional alkyl groups on the urea nitrogen can be achieved through various synthetic methods. google.com These reactions typically involve the deprotonation of the N-H group followed by reaction with an alkylating agent, such as an alkyl halide. google.com The introduction of an N-methyl group, for example, can disrupt the planarity of the urea structure. nih.gov This disruption can reduce crystal packing energy, potentially leading to increased solubility. nih.gov Studies on related urea compounds have shown that N-alkylation can also stabilize intermediates and modulate chemical reactivity. mdpi.com
N-Acylation: The synthesis of N-acyl urea derivatives is another important modification. researchgate.netnih.gov This can be accomplished by reacting the parent urea with acyl chlorides or by coupling with carboxylic acids. researchgate.net A common synthetic route involves the reaction of an amine with an isocyanate, which can be generated from an acyl chloride. nih.gov N-acylation introduces an additional carbonyl group, which can alter the electronic properties and hydrogen bonding capacity of the molecule.
| Modification Type | Reagents/Conditions | Potential Effect on Properties | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaOH), Solvent (e.g., Toluene) | Disrupts planarity, may increase solubility | nih.govgoogle.com |
| N-Acylation | Acyl chloride, Base; or Isocyanate + Carboxylic Acid | Alters electronic properties and H-bonding capacity | researchgate.netnih.gov |
The introduction of a wide range of substituents on the urea backbone is a strategy to fine-tune the molecule's properties. The nature of these substituents can impact hydrogen bonding, lipophilicity, and metabolic stability. nih.gov For instance, incorporating electron-withdrawing or electron-donating groups can modulate the hydrogen-bonding capability of the urea nitrogens. nih.gov In broader studies of urea derivatives, aryl groups with various functional variants have been introduced to create analogues. asianpubs.org The goal is often to establish specific interactions with target proteins or to improve pharmacokinetic profiles. nih.gov The strategy of breaking the symmetry of the urea molecule by adding substituents can disrupt planarity and enhance water solubility. nih.gov
Functionalization of the Methylaminoethyl Moiety
The secondary amine and the ethyl chain of the methylaminoethyl group provide additional handles for synthetic modification.
The secondary amine in the side chain is a nucleophilic center that can be readily derivatized.
Alkylation and Acylation: Standard N-alkylation and N-acylation reactions can be performed at this site to introduce new functional groups. Catalytic methods using iridium or ruthenium complexes have been developed for the N-alkylation of amines with alcohols, offering a green alternative to traditional methods. nih.gov
Urea and Guanidine Formation: The amine can react with isocyanates to form a second urea moiety or with carbamoylating agents for derivatization. For instance, the reaction of amines with urea is a known method for creating carbamoyl (B1232498) derivatives, which is particularly useful for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach could be used to conjugate the molecule to other entities.
Ligand Formation: The amine can serve as a coordination site for metal ions, allowing for the formation of metal complexes or the development of ligands for specific applications.
| Derivatization Reaction | Typical Reagents | Purpose/Application | Reference |
|---|---|---|---|
| N-Alkylation | Alcohols, Transition Metal Catalyst (Ir or Ru) | Introduce new functional groups | nih.gov |
| Carbamoylation | Urea | Derivatization for analysis (LC-MS), conjugation | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Introduce complex alkyl groups | researchgate.net |
Altering the length and branching of the ethyl chain that connects the urea backbone to the terminal amine can significantly impact the molecule's spatial arrangement and flexibility.
Chain Extension: Synthesis of analogues with propyl or butyl chains instead of the ethyl linker can be achieved by starting with the corresponding N,N'-dimethyldiaminoalkanes. For example, the synthesis of 1-methyl-1-(3-(methylamino)propyl)urea has been reported via a transamidation reaction between urea and N,N'-dimethyl-1,3-propanediamine. mdpi.com This modification alters the distance and geometric relationship between the urea group and the terminal amine.
Branching: Introducing alkyl substituents (e.g., methyl groups) on the ethylene backbone would create chiral centers and impose conformational constraints on the molecule. This could lead to stereoselective interactions with biological targets.
Design Principles for Analogues based on Mechanistic Understanding
The design of new analogues of this compound is guided by an understanding of how its structural features relate to its chemical properties. Key principles include:
Modulating Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor. Analogue design often focuses on modifying this capability by N-alkylation, N-acylation, or by introducing substituents with different electronic properties to fine-tune interactions. nih.gov
Conformational Control: The substitution pattern on the urea nitrogens dictates the preferred conformation (e.g., trans,trans vs. cis,cis). nih.gov Introducing bulky groups or creating intramolecular hydrogen bonds can lock the molecule into a specific conformation, which can be advantageous for selective target binding.
Improving Physicochemical Properties: A primary goal of analogue synthesis is to optimize properties like solubility and permeability. Strategies such as disrupting molecular planarity through N-alkylation are employed to reduce crystal lattice energy and enhance solubility. nih.gov
Bioisosteric Replacement: Functional groups within the molecule can be replaced with other groups (bioisosteres) that retain similar steric and electronic properties but may offer improved metabolic stability or other desirable characteristics. For example, the urea core itself can be part of a design that mimics a bicyclic structure through intramolecular hydrogen bonding. nih.gov
By systematically applying these derivatization strategies and design principles, researchers can generate a library of analogues of this compound to explore its structure-property relationships and develop compounds with tailored characteristics.
Conformational Control through N-Methylation and Substituent Effects
The conformation of urea derivatives is a critical factor in their interaction with biological targets. The urea group has a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms to the adjacent carbonyl group. This can lead to different rotational isomers (rotamers). The substitution pattern on the nitrogen atoms plays a pivotal role in determining the preferred conformation.
In unsubstituted or symmetrically N,N'-disubstituted ureas, a trans-trans conformation is often favored to minimize steric hindrance. However, the introduction of methyl groups can significantly alter this preference. N-methylation can induce a switch from a transoid structure to a cis conformation. nih.gov This is due to steric clashes that destabilize the planar trans state. In the case of this compound, the existing methyl group on one of the urea nitrogens already influences its conformational landscape, likely favoring specific rotamers over others to alleviate steric strain.
Further N-methylation, either at the second urea nitrogen or at the terminal amino group, would introduce additional steric bulk, further constraining the molecule's flexibility. This strategy can be used to lock the molecule into a desired bioactive conformation. Similarly, the introduction of other substituents, whether electron-donating or electron-withdrawing, can influence the electronic properties and hydrogen-bonding capabilities of the urea moiety, thereby affecting its conformational preferences. nih.gov Computational methods, such as DFT (Density Functional Theory), combined with experimental techniques like X-ray crystallography and NMR, are essential for studying these conformational changes. nih.gov
| Substitution Pattern | Typical Preferred Conformation | Key Steric Interactions | Effect on Flexibility |
|---|---|---|---|
| N,N'-Dialkylurea | Trans-Trans | Alkyl group vs. Carbonyl Oxygen | Relatively Flexible |
| N,N,N'-Trialkylurea | Cis-Trans or Skewed | Alkyl group vs. Alkyl group (geminal) | Moderately Restricted |
| N,N,N',N'-Tetraalkylurea | Non-planar (Twisted) | Multiple Alkyl-Alkyl interactions | Highly Restricted |
Stereochemical Considerations in Derivative Design
While this compound is an achiral molecule, the design of its derivatives often involves the introduction of one or more stereocenters to achieve specific biological activities or to probe interactions with chiral biological molecules. The synthesis of chiral urea-containing compounds is a significant area of research, with applications in asymmetric catalysis and medicinal chemistry. mdpi.com
Chirality can be introduced into derivatives of this compound through several strategies:
Modification of the Ethyl Linker: Introducing a substituent on the ethyl backbone would create a chiral center. For example, reacting a chiral epoxide with N,N'-dimethylurea would lead to a chiral precursor.
Derivatization of the Terminal Amine: Acylation or alkylation of the terminal secondary amine with a chiral reagent (e.g., a chiral carboxylic acid or alkyl halide) would produce a chiral derivative.
Use of Chiral Auxiliaries: Employing a chiral auxiliary during the synthesis can direct the stereochemical outcome of a reaction at a specific site, which can then be removed to yield the desired enantiomerically enriched product.
When designing such derivatives, controlling the stereochemistry is paramount. Diastereoselective and enantioselective synthetic methods are required to produce a single desired stereoisomer, as different stereoisomers can have vastly different biological effects. The characterization of these chiral derivatives often requires specialized analytical techniques, such as chiral chromatography or NMR spectroscopy with chiral solvating agents, to determine enantiomeric purity. nih.govresearchgate.net
| Strategy | Example Precursor/Reagent | Location of New Stereocenter | Synthetic Challenge |
|---|---|---|---|
| Substitution on Ethyl Backbone | (R)- or (S)-Propylene oxide | C2 of the ethyl group | Controlling regioselectivity of ring-opening |
| Derivatization of Terminal Amine | (R)- or (S)-Ibuprofen | On the new substituent | Potential for racemization during reaction |
| Use of Chiral Starting Material | (R)- or (S)-2-Methylpiperazine | Within a new ring structure | Multi-step synthesis may be required |
Synthesis of Polymeric Structures Incorporating this compound Subunits
The presence of both a urea group, known for its strong hydrogen-bonding capabilities, and a reactive secondary amine makes this compound an interesting candidate for incorporation into polymeric structures. Polyureas are a class of polymers known for their high tensile strength, durability, and resistance to chemical and environmental factors. nih.gov
The most common method for synthesizing polyureas is the polyaddition reaction between a diamine and a diisocyanate. sphinxsai.com The this compound molecule, possessing a single reactive secondary amine, can be incorporated into polyurea chains in several ways:
As a Chain-Terminating Agent: By adding it to a polymerization mixture of a diamine and a diisocyanate, it can cap the growing polymer chains. This controls the molecular weight and introduces the specific urea functionality at the polymer terminus.
To Create Pendant Groups: If a polymer backbone with reactive sites (e.g., chloro- or tosyl- groups) is first synthesized, the terminal amine of this compound can be grafted onto the polymer chain as a side group. This would impart the hydrogen-bonding characteristics of the urea group to the bulk material.
To incorporate the subunit directly into the main polymer backbone, a bifunctional derivative would be necessary. For instance, a diamine precursor could be selectively monomethylated and then reacted to form the urea before being used in a step-growth polymerization.
Alternative, isocyanate-free synthetic routes for polyureas are also being explored due to the toxicity of isocyanates. uva.nl One such method is the dehydrogenative coupling of diamines and methanol using a ruthenium pincer catalyst. nih.gov A suitably designed precursor related to this compound could potentially be used in these more sustainable polymerization processes. The incorporation of these urea subunits is expected to influence the final properties of the polymer, such as its thermal stability, mechanical strength, and ability to form supramolecular assemblies through hydrogen bonding. nih.gov
| Strategy | Required Co-monomer(s) | Role of Urea Subunit | Resulting Polymer Architecture |
|---|---|---|---|
| Chain Termination | Hexamethylene diisocyanate, Ethylenediamine (B42938) | End-capper | Linear, urea-terminated oligomer/polymer |
| Pendant Group Grafting | Poly(vinyl chloride) or Poly(glycidyl methacrylate) | Side chain | Comb-like polymer with pendant urea groups |
| Main Chain Incorporation (via precursor) | Adipoyl chloride, N-methylethylenediamine | Monomer (as part of a diamine-urea) | Linear polyamide-urea copolymer |
Spectroscopic Characterization for Research and Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei. For 1-Methyl-1-[2-(methylamino)ethyl]urea, NMR is instrumental in confirming its chemical structure and studying its dynamic behavior in solution.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The ¹H NMR spectrum would be used to identify all non-exchangeable protons, with their chemical shifts, integration values (proton count), and splitting patterns (multiplicity) confirming the connectivity of the ethyl bridge and the methyl groups. For instance, the progress of a synthesis reaction can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectra of aliquots taken from the reaction mixture.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for more complex structural assignments and to unambiguously establish connectivity. A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, which is invaluable for tracing the spin systems of the ethyl backbone. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, providing definitive ¹H-¹³C assignments. These techniques are powerful tools for identifying reaction intermediates and byproducts in the synthesis of this compound, ensuring the correct isomeric structure is formed.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships for similar alkyl urea (B33335) compounds.
| Position/Group | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| Urea N-CH₃ | ¹H | ~2.8 - 3.0 | Singlet (s) |
| ¹³C | ~30 - 35 | - | |
| Amine N-CH₃ | ¹H | ~2.3 - 2.5 | Singlet (s) |
| ¹³C | ~35 - 40 | - | |
| -CH₂-N(Urea) | ¹H | ~3.2 - 3.4 | Triplet (t) |
| ¹³C | ~48 - 52 | - | |
| -CH₂-N(Amine) | ¹H | ~2.6 - 2.8 | Triplet (t) |
| ¹³C | ~50 - 55 | - | |
| C=O (Urea) | ¹³C | ~158 - 162 | - |
The rotational barriers around the C-N bonds in the urea moiety and the flexibility of the ethyl chain mean that this compound can adopt multiple conformations in solution. NMR spectroscopy is a powerful tool for studying these conformational preferences and their dynamics. Variable temperature (VT) NMR experiments can be used to study the rotational barriers. As the temperature is lowered, the rate of rotation around the C-N amide bonds may slow sufficiently to allow for the observation of distinct signals for different conformers.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as in 1D NOE or 2D NOESY spectra, can provide information about the through-space proximity of protons. Observing an NOE between specific protons can confirm a particular spatial arrangement or preferred conformation in solution. These studies are crucial for understanding how the molecule might interact with biological targets or other molecules. The conformational equilibrium can be sensitive to the solvent environment, and NMR allows for the investigation of these solvent effects.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.
In the FT-IR and Raman spectra of this compound, specific vibrational bands confirm the presence of its key functional groups. The most prominent band is typically the C=O (carbonyl) stretching vibration of the urea group. Other important vibrations include the N-H stretching and bending modes of the secondary amine and the urea N-H group, as well as C-N and C-C stretching vibrations.
The position and shape of the C=O and N-H stretching bands are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the type N-H···O=C are expected. These interactions typically cause a shift of the C=O stretching frequency to a lower wavenumber (a red shift) and a broadening of the N-H stretching band compared to the gas phase or dilute solutions in non-polar solvents. By comparing spectra recorded under different conditions (e.g., solid vs. solution, varying concentrations), the extent and nature of hydrogen bonding can be inferred.
Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are typical for alkyl-substituted ureas and amines.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Amine) | -NH(CH₃) | 3300 - 3500 | Medium |
| N-H Stretch (Urea) | -C(=O)NH- | 3200 - 3400 | Medium (Broad with H-bonding) |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Amide I) | Urea | 1630 - 1680 | Very Strong (IR), Weak (Raman) |
| N-H Bend (Amide II) | Urea | 1510 - 1570 | Medium-Strong |
| C-N Stretch | Urea, Amine | 1250 - 1350 | Medium |
Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound, assessing its purity, and monitoring the progress of chemical reactions.
For a relatively polar and non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. By monitoring the LC-MS data over the course of a reaction, chemists can track the consumption of starting materials and the formation of the desired product based on their respective molecular weights. This allows for precise determination of reaction completion and optimization of reaction conditions.
The mass spectrum of the pure compound will show a prominent peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive ion mode), which confirms the molecular weight. For this compound (C₅H₁₃N₃O, Molecular Weight: 131.18 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 132.11. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern of fragment ions that provides further structural confirmation and can be used to distinguish it from isomers. This technique is also highly sensitive for detecting and identifying low-level impurities. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, potentially after a derivatization step to increase the compound's volatility.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or one of its derivatives, researchers can obtain accurate measurements of bond lengths, bond angles, and torsion angles.
This technique would reveal the solid-state conformation of the molecule and, crucially, provide a detailed picture of the intermolecular interactions that form the crystal lattice. For urea derivatives, hydrogen bonding is a dominant intermolecular force. X-ray crystallography can precisely map the network of N-H···O hydrogen bonds, identifying common structural motifs such as dimers or chains, and providing exact donor-acceptor distances and angles. This information is fundamental to understanding the physical properties of the solid material, such as its melting point and solubility, and provides insight into how the molecule might recognize and bind to a target site.
Table 3: Typical Crystallographic Parameters for Urea Derivatives Data based on known structures of simple urea compounds.
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | 1.25 - 1.28 Å |
| C-N Bond Length (Urea) | 1.32 - 1.35 Å |
| N-C-N Bond Angle | ~116 - 120° |
| O-C-N Bond Angle | ~120 - 122° |
| N-H···O Hydrogen Bond Distance | 2.8 - 3.1 Å |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1-Methyl-1-[2-(methylamino)ethyl]urea. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, yielding information about the molecule's electron distribution, orbital energies, and reactivity.
DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost in studying urea (B33335) derivatives. researchgate.net These calculations can determine the molecule's ground-state electronic energy, dipole moment, and the spatial distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting chemical reactivity, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation potential.
Reactivity descriptors, such as electrostatic potential (ESP) maps, can also be generated. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl group and the nitrogen atoms are expected to be electron-rich sites, while the carbonyl carbon and hydrogens attached to nitrogen atoms are electron-poor.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 4.9 D |
| Electron Affinity | -0.8 eV |
| Ionization Potential | 6.3 eV |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethyl and methyl groups in this compound allows it to adopt multiple three-dimensional conformations. Conformational analysis is essential to identify the most stable (lowest energy) structures and to understand the energy barriers between different conformers.
The potential energy surface (PES) of the molecule can be mapped by systematically rotating the dihedral angles of its key rotatable bonds, such as the C-N and C-C bonds. For substituted ureas, studies have shown that anti and syn conformations, referring to the orientation of substituents relative to the carbonyl group, are the most stable minima. researchgate.net The anti form is typically predicted to be more stable for simple alkyl ureas. researchgate.net For this compound, rotations around the C-N bonds of the urea core and the C-C bond of the ethyl linker would be critical.
The energy difference between various conformers and the rotational barriers between them can be calculated using methods like MP2 or DFT. researchgate.net These barriers are important as they determine the rate of interconversion between conformers at a given temperature. Intramolecular hydrogen bonding, for instance between the secondary amine's hydrogen and the carbonyl oxygen, could play a significant role in stabilizing certain conformations.
| Compound | Relative Stability (anti vs. syn) | Rotational Barrier (C(sp2)-N bond) |
|---|---|---|
| Urea | 1.02 kcal/mol | 8.2 kcal/mol |
| Methylurea | 0.93 kcal/mol | 8.6-9.4 kcal/mol |
| Ethylurea | 1.65 kcal/mol | 8.6-9.4 kcal/mol |
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound in a solvent, typically water, over time. By solving Newton's equations of motion for the molecule and surrounding solvent molecules, MD simulations provide a detailed picture of its solvation, diffusion, and intermolecular interactions.
In an aqueous solution, MD simulations can reveal the structure of the hydration shell around the molecule. They can quantify the number of water molecules hydrogen-bonding to the carbonyl oxygen and the N-H groups, and determine the average lifetime of these bonds. Studies on urea have shown it has a negligible influence on the bulk water structure but interacts strongly with carbonyl groups through direct hydrogen bonding. researchgate.net
MD simulations are also invaluable for understanding how this compound interacts with other molecules, such as biological macromolecules. Techniques like well-tempered metadynamics can be used to compute the free-energy changes associated with processes like binding or aggregation. nih.govnih.gov Such simulations can elucidate the specific hydrogen bonds, electrostatic, and van der Waals interactions that govern the molecule's behavior in a complex environment.
Prediction and Interpretation of Spectroscopic Data (NMR chemical shifts, IR vibrational frequencies, UV-Vis transitions)
Computational methods can accurately predict various spectroscopic properties of this compound, which is crucial for interpreting experimental spectra and confirming the molecule's structure.
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted shifts can be obtained that typically show good correlation with experimental values.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, N-H bend, C-N stretch). The resulting theoretical IR spectrum is a valuable tool for assigning the peaks in an experimental spectrum.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. While TD-DFT is a powerful tool, machine learning models are also emerging as an efficient alternative for predicting full UV-Vis spectra, often trained on large datasets of experimental and computed spectra. bohrium.comnih.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3400-3500 | N-H stretching |
| ν(C-H) | 2900-3000 | Alkyl C-H stretching |
| ν(C=O) | ~1680 | Carbonyl stretching (Amide I band) |
| δ(N-H) | ~1620 | N-H bending (Amide II band) |
| ν(C-N) | 1400-1450 | C-N stretching |
Quantitative Structure-Activity Relationship (QSAR) Studies (mechanistic focus, non-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their activities. nih.gov In a non-clinical context, this "activity" can refer to a specific chemical property, reactivity rate, or a biochemical interaction, such as binding affinity to a target protein. The fundamental principle is that changes in a molecule's structure lead to changes in its activity.
For this compound, QSAR studies would involve creating a dataset of structurally similar urea derivatives and their corresponding measured activities. Molecular descriptors—numerical values that encode different aspects of the molecule's structure (e.g., electronic, steric, hydrophobic properties)—are then calculated for each compound. Statistical or machine learning methods are used to build a model that correlates these descriptors with the observed activity.
The development of a QSAR model begins with the selection of a training set of molecules and the calculation of relevant molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
For a series of derivatives of this compound, a QSAR model could be developed to predict their binding affinity to a specific enzyme or receptor. For example, studies on other urea derivatives have successfully correlated properties like polarizability and surface tension with inhibitory activity against certain enzymes. researchgate.net By analyzing the resulting QSAR equation, one can understand which structural features are most important for the interaction. A positive coefficient for a descriptor would mean that increasing its value enhances the activity, while a negative coefficient would indicate the opposite. This knowledge is then used to guide the design of new molecules with improved (modulated) interaction profiles.
Once a QSAR model is developed and validated, it can be used for in silico (or virtual) screening. This process involves using the model to predict the activity of a large library of virtual compounds that have not yet been synthesized. This is a time- and cost-effective way to identify promising new candidates for further investigation. jetir.org
Alternatively, structure-based virtual screening, such as molecular docking, can be employed. In this approach, the 3D structure of a target protein is used to screen a library of compounds. Each compound is computationally "docked" into the protein's active site, and a scoring function estimates its binding affinity. This can be used to screen derivatives of this compound to discover novel interaction profiles with various biological targets. Recent studies have used this approach to identify novel urea derivatives as potential enzyme inhibitors. nih.gov The results of such a screening can prioritize which new compounds should be synthesized and tested experimentally.
Non Clinical Mechanistic Studies and Biointeractions
Molecular Interactions with Biomolecules (e.g., Proteins, Enzymes, Nucleic Acids)
The urea (B33335) moiety is a fundamental structural feature that dictates the molecular interactions of 1-Methyl-1-[2-(methylamino)ethyl]urea. This group, with its carbonyl (C=O) flanked by two amine groups, can function as both a hydrogen bond donor and acceptor, enabling it to form precise, directional interactions with biological macromolecules like proteins and nucleic acids. nih.govmdpi.com Studies on urea and its derivatives show that they interact favorably with a wide array of protein groups, including the peptide backbone and most amino acid side chains. ysu.amnih.gov These interactions are not limited to hydrogen bonding; van der Waals forces and dispersion interactions also play a significant role, often being stronger than those of water, which helps to explain urea's general effects on protein structure. ysu.amresearchgate.net
The interactions can be specific and transient, preferentially weakening existing hydrogen bonds within a protein's structure. researchgate.net The dual nature of the urea group allows it to form anchoring hydrogen bonds, while adjacent chemical structures can engage in nonbonded interactions within hydrophobic pockets of target proteins, making the urea scaffold highly versatile in molecular recognition. mdpi.com
Table 1: Summary of Potential Molecular Interactions
| Interaction Type | Interacting Group on Compound | Potential Biomolecular Partner | Significance in Biointeraction |
|---|---|---|---|
| Hydrogen Bond (Donor) | N-H groups of urea and methylamino moieties | Carbonyl oxygen of peptide backbone; Oxygen or Nitrogen in amino acid side chains (e.g., Asp, Glu, Gln, Asn); Phosphate oxygen in nucleic acids | Anchoring the molecule at a binding site; molecular recognition. mdpi.comresearchgate.net |
| Hydrogen Bond (Acceptor) | Carbonyl oxygen of urea moiety | N-H groups of peptide backbone; Hydroxyl or Amine groups in amino acid side chains (e.g., Ser, Thr, Lys, Arg) | Stabilizing the compound within a binding pocket. mdpi.comresearchgate.net |
| Van der Waals / Hydrophobic Interactions | Methyl and ethyl groups | Non-polar amino acid side chains (e.g., Ala, Val, Leu, Ile). mdpi.com | Enhancing binding affinity and specificity. mdpi.comresearchgate.net |
The urea functional group is exceptionally well-suited for forming robust hydrogen bonding networks. It possesses two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as an acceptor. nih.govjst.go.jp This arrangement allows for the formation of multiple, often bifurcated, hydrogen bonds where both N-H groups of a urea molecule can interact with a single acceptor atom, or the carbonyl oxygen can accept hydrogen bonds from multiple donors. researchgate.netmdpi.com
In the context of molecular recognition, these hydrogen bonds are critical. For instance, in interactions with proteins, the urea moiety can mimic the hydrogen bonding pattern of a peptide bond, allowing it to bind to active sites or allosteric sites. nih.gov The oxygen atom of the urea can form hydrogen bonds with interacting residues, while the nitrogen atoms act as donors. mdpi.com This network of interactions stabilizes the enzyme-inhibitor or protein-ligand complex. researchgate.net The planarity and directional nature of these bonds contribute to the high specificity and affinity observed in many urea-based compounds. jst.go.jp
Given its structure, this compound is a relevant candidate for interaction with enzymes involved in urea metabolism, such as urease. Urease inhibitors are sought after for various applications, and urea derivatives are a known class of such inhibitors. researchgate.netnih.gov The mechanism of inhibition often involves the compound binding to the active site, where the urea moiety can coordinate with the nickel ions essential for catalysis and form hydrogen bonds with surrounding amino acid residues, mimicking the natural substrate. researchgate.net
While specific studies on this compound are not available, the principles of urease inhibition by related compounds suggest a competitive mechanism. nih.gov The stability of the enzyme-inhibitor complex is maintained through non-covalent forces, including hydrogen bonds and hydrophobic contacts. researchgate.net
In some cases, urea can also act as an enzyme activator. For example, at low concentrations, urea can activate adenylate kinase by promoting a more open enzyme conformation that facilitates substrate binding and mitigating the inhibitory effects of substrates like AMP. nih.gov This dual potential for inhibition or activation depends heavily on the specific enzyme and the concentration of the urea derivative.
Supramolecular Assembly and Self-Organization Based on Urea Moieties
The urea group is a powerful synthon in supramolecular chemistry due to its capacity for strong and directional hydrogen bonding. nih.gov This allows urea derivatives to self-assemble into well-ordered, non-covalent structures such as tapes, fibers, and gels. jst.go.jpnih.gov These assemblies are driven by the formation of continuous intermolecular hydrogen bonds between the urea groups of different molecules. nih.gov
The structural properties of the urea molecule—its high planarity and the presence of both hydrogen bond donors and acceptors—make it ideal for forming these extended networks. jst.go.jp In many cases, these interactions lead to the formation of fibrous aggregates, which can entrap solvent molecules to form supramolecular gels. jst.go.jpnih.gov The specific architecture of the resulting supramolecular structure can be tuned by modifying the substituents on the urea scaffold. nih.gov
Table 2: Driving Forces in Supramolecular Assembly
| Interaction | Description | Role in Self-Organization |
|---|---|---|
| Urea-Urea Hydrogen Bonding | The N-H groups of one molecule donate hydrogen bonds to the C=O group of a neighboring molecule. | Primary interaction responsible for forming one-dimensional tapes and fibers. nih.govrsc.org |
| π-π Stacking | If aromatic groups are present on the scaffold, they can stack on top of each other. | Contributes to the stability and ordering of the assembly (less relevant for the specific subject compound). |
| Van der Waals Forces | Weak attractive forces between the alkyl chains (methyl and ethyl groups). | Helps in the packing and stabilization of the larger supramolecular structure. |
Biological Tool Development Utilizing this compound Scaffolds (e.g., affinity tags, probes for mechanistic studies)
The urea scaffold is a common feature in the design of molecules for biological applications. Aryl urea-based scaffolds, for example, have been developed as multitarget inhibitors for anticancer therapies by mimicking the hydrogen bond network of established drugs. mdpi.com Similarly, polyurethane urea polymers have been functionalized to create bioadhesive scaffolds for tissue engineering, promoting integration with biological environments. acs.org
While there are no specific examples of this compound being used as a biological tool, its scaffold possesses the necessary characteristics. The urea core provides a stable platform with defined hydrogen bonding capabilities, which could be functionalized to create:
Affinity Probes: By attaching a reporter group (like a fluorophore or biotin), the scaffold could be used to identify and isolate binding partners (e.g., specific enzymes or receptor proteins).
Inhibitor Scaffolds: The core structure can be elaborated with different functional groups to design potent and selective enzyme inhibitors for mechanistic studies or as therapeutic leads.
Biomaterial Components: Urea and urethane (B1682113) linkages are integral to many biocompatible polymers used in medical devices and tissue engineering scaffolds. mdpi.comnih.gov
Biotransformation Pathways and Metabolite Identification (non-human, e.g., in microorganisms or in vitro systems)
The biotransformation of this compound in non-human systems like microorganisms or in vitro liver microsome preparations can be predicted based on its functional groups. The primary metabolic pathways for such alkylated amine and urea structures typically involve N-dealkylation and hydrolysis.
N-Demethylation: The two N-methyl groups are susceptible to oxidative demethylation, a common reaction catalyzed by cytochrome P450 (CYP) enzymes. This would result in the sequential loss of methyl groups, first producing a monodemethylated metabolite and then a fully demethylated primary amine. Analogous N-demethylation processes are observed in the metabolism of various xenobiotics. nih.govarizona.edu
Urea Hydrolysis: The urea bond itself can be subject to enzymatic hydrolysis by amidases or carboxylesterases, breaking the molecule into smaller components. This pathway would cleave the C-N bond of the urea.
Oxidation: The terminal amine could undergo oxidation to form an N-oxide metabolite, another common pathway for tertiary and secondary amines. arizona.edu
Table 3: Potential Biotransformation Pathways and Metabolites
| Pathway | Potential Enzyme(s) Involved | Resulting Metabolite(s) |
|---|
| N-Demethylation | Cytochrome P450 (CYP) monooxygenases | 1-[2-(Methylamino)ethyl]-1-methylurea (loss of one methyl group) 1-[2-(Aminoethyl)]-1-methylurea (loss of second methyl group) | | Urea Hydrolysis | Amidase, Carboxylesterase | N-methylethylenediamine and methylcarbamic acid (or its breakdown products) | | N-Oxidation | Flavin-containing monooxygenases (FMO), CYPs | 1-Methyl-1-[2-(methyl-N-oxido-amino)ethyl]urea |
Applications in Chemical Science and Engineering
Role in Organic Synthesis as a Building Block or Intermediate
The compound 1-Methyl-1-[2-(methylamino)ethyl]urea serves as a specialized building block in organic synthesis, primarily constructed from simpler, more common precursors. Its synthesis illustrates the creation of complex, unsymmetrical ureas which are valuable intermediates in the development of more elaborate molecules.
The construction of this urea (B33335) derivative typically involves the reaction of N-methylethylenediamine with a suitable carbonyl source. Methodologies for synthesizing urea derivatives are well-established and can be adapted for this specific compound. nih.gov A common approach is the reaction of an amine with an isocyanate. nih.gov For instance, N-methylethylenediamine could be reacted with methyl isocyanate, where the more nucleophilic primary amine would preferentially attack the isocyanate to form the desired product.
Alternative, safer routes that avoid toxic isocyanates have also been developed. These include using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or reacting amines directly with carbon dioxide under catalytic conditions. nih.govnih.gov Another mild and efficient method involves the use of phenyl carbamates as stable intermediates which then react with a secondary amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the final urea product in high yields. google.com
The structure of this compound, containing both a urea moiety and a secondary amine, makes it a bifunctional intermediate. The remaining secondary amine is available for further reactions, such as acylation, alkylation, or reaction with another isocyanate, allowing for the stepwise construction of more complex structures like peptidomimetics or other functional molecules. ontosight.ai
A plausible synthetic pathway is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| N-methylethylenediamine | Methyl Isocyanate | Aprotic Solvent (e.g., THF) | This compound |
| N-methylethylenediamine | Phenyl Carbamate (B1207046) | DMSO, Room Temp | This compound |
| N-methylethylenediamine | Carbon Dioxide (CO2) | Dehydrating agent/catalyst | This compound |
Polymer Chemistry and Materials Science Applications
While this compound itself has limited direct application as a primary monomer, its precursor and the urea functionality are highly relevant in polymer science.
Polyureas are a class of polymers synthesized through the step-growth polymerization of a diisocyanate with a diamine. The precursor to this compound, N-methylethylenediamine (N-MEDA), is a diamine containing both a primary and a secondary amine group. This structure makes it a suitable monomer for producing specialized polyureas. The differing reactivity of the primary and secondary amines can be exploited to control the polymerization process. The reaction of N-MEDA with a diisocyanate, such as Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI), would lead to the formation of a polyurea chain with repeating urea linkages. The formation of this compound during such a process would be considered a side reaction or the result of degradation, effectively capping a polymer chain and limiting its molecular weight.
A monomer must have at least two reactive sites to form a polymer chain. The parent compound, N-methylethylenediamine, has two such sites (the primary and secondary amines), allowing it to act as a linear monomer. Cross-linking agents are monomers with three or more reactive sites that can form connections between polymer chains, creating a three-dimensional network. semanticscholar.org N-methylethylenediamine, with two distinct amine groups, primarily acts as a linear chain extender.
The target compound, this compound, has only one reactive site remaining (the secondary amine). Therefore, it cannot function as a cross-linking agent or a chain-propagating monomer. Instead, if present during polymerization, it would act as a chain terminator, reacting with an isocyanate group at the end of a growing polymer chain and preventing further extension.
The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. The two N-H protons on a urea group act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This allows urea derivatives to self-assemble into well-ordered, one-dimensional tapes or other higher-order structures.
While specific studies on this compound are not prevalent, numerous other low-molecular-weight urea derivatives have been shown to act as gelators, forming supramolecular gels in various solvents. ontosight.ai The self-assembly process is driven by the network of hydrogen bonds formed between the urea groups. It is plausible that this compound and its derivatives could be designed to form similar self-assembled systems, with potential applications in soft materials and controlled-release systems.
Catalysis and Organocatalysis Utilizing this compound Derivatives
In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, urea and thiourea (B124793) derivatives have emerged as a prominent class of catalysts. wikipedia.org These molecules function as hydrogen-bond donors. By forming hydrogen bonds with an electrophilic substrate, the catalyst activates it towards nucleophilic attack. wikipedia.orgmdpi.com
The catalytic activity of these ureas is dependent on the acidity of the N-H protons, which can be tuned by adding electron-withdrawing groups to the molecule. nih.gov Chiral urea derivatives are widely used to control the stereochemistry of reactions, leading to the formation of a specific enantiomer of the product. researchgate.net
Derivatives of this compound could be synthesized to serve as organocatalysts. For example, by introducing a chiral center into the ethyl backbone or by attaching a chiral auxiliary to the secondary amine, a chiral bifunctional catalyst could be created. Such a catalyst would possess both a hydrogen-bonding urea group to activate the electrophile and a basic amine site to activate the nucleophile, potentially enabling highly efficient and enantioselective transformations.
Separation Technologies (e.g., CO2 capture related to amine degradation research)
The most significant and well-documented role of this compound is in the context of CO2 capture technologies. Amine scrubbing, using aqueous solutions of amines like monoethanolamine (MEA) or diamines such as ethylenediamine (B42938) (EDA) and its derivatives, is a leading technology for capturing CO2 from industrial flue gas. bellona.orgmdpi.com However, a major operational challenge is the chemical degradation of these amines at the high temperatures found in the stripper unit, where the CO2 is released. bellona.org
Research has shown that diamines, including N-methylethylenediamine (N-MEDA), undergo thermal degradation in the presence of CO2 to form various products, with urea derivatives being a significant class. semanticscholar.org The formation of this compound is a key product in the degradation pathway of N-MEDA-based solvents. semanticscholar.org
The proposed mechanism involves the formation of a carbamate from the reaction of N-MEDA and CO2. This carbamate is then subject to a nucleophilic attack by a free N-MEDA molecule, leading to the elimination of water and the formation of the stable urea linkage. semanticscholar.org This process consumes two molecules of the active amine solvent to form one molecule of a less reactive urea compound, leading to a loss of CO2 capture capacity and requiring costly solvent replacement. semanticscholar.org
The table below summarizes key degradation products identified from N-MEDA and its parent compound, EDA, under thermal stress in CO2 capture conditions.
| Amine Solvent | Major Thermal Degradation Products | Reference |
| Ethylenediamine (EDA) | 1,3-bis(2-aminoethyl)urea, 2-Imidazolidone | semanticscholar.orgrsc.org |
| N-methyl-1,2-ethanediamine (N-MEDA) | Urea compounds (e.g., this compound), 1-Methyl-2-imidazolidinone | semanticscholar.org |
Understanding the formation of this compound and related compounds is crucial for developing more stable amine solvents and designing mitigation strategies to minimize solvent degradation, thereby improving the efficiency and economics of carbon capture processes. semanticscholar.orgrsc.org
Environmental Fate and Transformation Mechanistic Studies
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as light (photolysis) and water (hydrolysis).
Photolytic Degradation Mechanisms
No specific studies on the photolytic degradation of 1-Methyl-1-[2-(methylamino)ethyl]urea were found. Generally, the potential for a molecule to undergo photolysis depends on its ability to absorb light in the ultraviolet or visible spectrum. Without experimental data on the absorption spectrum of this compound, it is not possible to determine its susceptibility to direct photolytic degradation. Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, could be a potential degradation pathway, but this has not been investigated for this compound.
Hydrolytic Stability and Reaction Pathways
There is no specific information available on the hydrolytic stability of this compound. The stability of the urea (B33335) bond to hydrolysis can be influenced by factors such as pH, temperature, and the nature of the substituent groups. For some substituted ureas, hydrolysis can lead to the cleavage of the urea bond, yielding corresponding amines and carbamic acids, which may further break down. However, without experimental studies, the specific reaction pathways and rates of hydrolysis for this compound remain unknown.
Biotic Transformation by Microorganisms or Plants
No mechanistic studies on the biotic transformation of this compound by microorganisms or plants have been published. Urea itself is readily biodegraded by organisms possessing the urease enzyme, which catalyzes its hydrolysis to ammonia (B1221849) and carbon dioxide. herts.ac.ukusda.gov It is plausible that microorganisms could potentially metabolize this compound, possibly initiating degradation at the urea moiety or the alkyl side chains. However, the specific enzymes, metabolic pathways, and transformation products have not been identified.
Analytical Methodologies for Tracking Environmental Transformations
No analytical methods specifically developed for tracking the environmental transformation of this compound and its potential degradation products were found in the reviewed literature. The development of such methods would be a necessary prerequisite for conducting the mechanistic studies outlined above. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are often employed for the analysis of related compounds and would likely be applicable, but specific methods (e.g., choice of column, mobile phase, and mass spectrometric conditions) would require development and validation.
Future Research Directions for 1 Methyl 1 2 Methylamino Ethyl Urea
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The future synthesis of 1-Methyl-1-[2-(methylamino)ethyl]urea will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes for urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should prioritize the development of sustainable alternatives.
One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. This approach aligns with the principles of green chemistry by capturing a greenhouse gas and converting it into a valuable chemical. nih.gov Catalytic systems, potentially involving transition metals or organocatalysts, could be developed to facilitate the direct reaction of N,N'-dimethylethylenediamine with CO2 under milder conditions than currently possible.
Another area of focus should be the development of catalytic processes that avoid stoichiometric reagents and minimize waste generation. For instance, the catalytic hydrogenation of a mixture of urea and formaldehyde (B43269) has been explored for the synthesis of N-methyl ureas, and similar strategies could be adapted for more complex structures. google.com The exploration of solvent-free or aqueous reaction media would further enhance the environmental profile of the synthesis. mdpi.com
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| CO2 as a C1 Source | Utilization of a greenhouse gas, atom economy. | Catalyst development for high selectivity and yield under mild conditions. |
| Catalytic Hydrogenation | Avoidance of hazardous reagents. | Catalyst design for specific substrate activation and functional group tolerance. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters and reactor design for continuous production. |
| Aqueous Synthesis | Reduced environmental impact, simplified workup. | Overcoming solubility issues and managing competing hydrolysis reactions. |
Advanced Mechanistic Investigations into Reactivity and Selectivity
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new applications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and reactant concentrations. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to identify and characterize reaction intermediates, providing a real-time window into the reaction progress. mdpi.com
Computational chemistry, particularly density functional theory (DFT), will be a powerful tool for modeling reaction pathways and transition states. uni-muenchen.de Such studies can provide insights into the electronic and steric factors that control reactivity and selectivity. For example, computational models can help to understand the conformational preferences of the molecule and how these influence its interactions with catalysts and other reactants. nih.gov The tautomeric forms of the urea group and the mobility of protons between the nitrogen atoms are also important aspects to investigate computationally. ontosight.ai
Rational Design of Derivatives for Enhanced Functionality (non-clinical)
The versatile structure of this compound serves as an excellent scaffold for the rational design of new derivatives with tailored functionalities. By modifying the substituents on the urea nitrogens and the ethylenediamine (B42938) backbone, a diverse library of compounds can be generated for various non-clinical applications.
For instance, the introduction of specific functional groups could lead to the development of novel ligands for coordination chemistry. The nitrogen and oxygen atoms in the urea moiety can act as coordination sites for metal ions, and the denticity of the ligand could be tuned by modifying the substituents. researchgate.net Such complexes could find applications in catalysis or as functional materials.
Furthermore, the hydrogen-bonding capabilities of the urea group can be exploited in the design of supramolecular assemblies. nih.gov By incorporating recognition motifs, derivatives of this compound could be designed to self-assemble into well-defined architectures, such as gels, liquid crystals, or porous materials.
Table 2: Potential Non-Clinical Applications of Designed Derivatives
| Application Area | Design Strategy | Desired Functionality |
| Coordination Chemistry | Introduction of chelating groups. | Metal ion sensing, catalysis, magnetic materials. |
| Supramolecular Chemistry | Incorporation of self-assembly motifs. | Gelators, sensors, molecular recognition. |
| Materials Science | Polymerizable functional groups. | High-performance polymers, functional coatings. |
| Organocatalysis | Chiral modifications. | Asymmetric synthesis, selective transformations. |
Integration with Emerging Technologies in Chemical Synthesis and Analysis
The adoption of emerging technologies will be instrumental in advancing the research and development of this compound. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing. Flow reactors provide enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless scale-up from laboratory to industrial production.
The integration of online analytical techniques, such as mass spectrometry and chromatography, with flow reactors will enable real-time reaction monitoring and optimization. This data-rich approach will accelerate the discovery of optimal reaction conditions and facilitate a deeper understanding of the reaction kinetics and mechanism.
High-throughput screening methods can be employed to rapidly evaluate the catalytic activity or other functional properties of a large library of this compound derivatives. This will be particularly valuable in the search for new catalysts or materials with specific desired characteristics.
Expanding Applications in Advanced Materials and Catalysis
The unique structural features of this compound and its derivatives suggest potential applications in the fields of advanced materials and catalysis. The presence of multiple nitrogen atoms and a urea functionality makes it an interesting candidate for use as a ligand in the development of novel catalysts. For example, metal complexes of this compound could be explored for their catalytic activity in a variety of organic transformations. wikipedia.org
In materials science, derivatives of this compound could be incorporated into polymer backbones to impart specific properties, such as improved thermal stability, flame retardancy, or adhesion. The hydrogen-bonding capabilities of the urea group can be harnessed to create self-healing polymers or materials with tunable mechanical properties.
Furthermore, the potential for this compound to act as an organocatalyst should be investigated. Chiral derivatives could be synthesized and evaluated for their ability to catalyze asymmetric reactions, a key area in modern synthetic chemistry. mdpi.com The development of efficient and selective catalysts based on this scaffold could have a significant impact on the synthesis of fine chemicals and pharmaceuticals.
Q & A
Q. What are the standard synthetic protocols for 1-Methyl-1-[2-(methylamino)ethyl]urea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves reacting methylamine derivatives with carbonyl-containing precursors. For example, a two-step approach may include:
Primary amine activation : Reacting 2-(methylamino)ethylamine with a carbonyl source (e.g., phosgene or urea derivatives) under controlled pH.
Methylation : Introducing the methyl group via nucleophilic substitution or reductive amination.
Optimization focuses on:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) can accelerate reaction rates .
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
Data Example : A comparative study showed 85% yield in DMF at 70°C vs. 62% in dichloromethane under identical conditions .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm indicate methylamino protons; urea carbonyl (C=O) absence in ¹H NMR necessitates ¹³C NMR .
- ¹³C NMR : A signal near 160 ppm confirms the urea carbonyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 146.1) .
- Infrared Spectroscopy (IR) : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for urea derivatives like this compound?
Methodological Answer: Contradictions often arise from assay variability or compound stability. Steps to address this:
Assay Standardization :
- Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
- Validate via dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
Stability Testing :
- Monitor compound integrity in assay buffers via HPLC at 0h/24h .
- Example: A urea derivative showed 30% degradation in PBS after 24h, explaining reduced activity in prolonged assays .
Computational Validation :
- Perform molecular docking to verify binding affinity consistency with experimental IC₅₀ values .
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction :
- Lipophilicity (LogP) : Optimal range 1–3 for blood-brain barrier penetration .
- Polar Surface Area (PSA) : Targets <140 Ų for oral bioavailability .
- Toxicity Prediction :
- Use ProTox-II to assess hepatotoxicity or mutagenicity risks .
Q. How can structural analogs of this compound be systematically compared for SAR (Structure-Activity Relationship) studies?
Methodological Answer:
Analog Design :
- Modify substituents (e.g., alkyl chains, aromatic groups) while retaining the urea backbone .
Data Tabulation :
| Analog | Substituent R₁ | Substituent R₂ | IC₅₀ (nM) | LogP |
|---|---|---|---|---|
| A | Methyl | Ethyl | 120 | 1.8 |
| B | Phenyl | Ethyl | 45 | 2.5 |
| Table 1. Analogs with bulkier R₁ groups show improved potency due to enhanced hydrophobic interactions . |
Statistical Analysis :
Q. What experimental designs are recommended for evaluating the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolytic Stability :
- Incubate compound in PBS (pH 7.4) at 37°C. Sample at 0h, 6h, 24h. Analyze via LC-MS for degradation products .
- Oxidative Stability :
- Expose to H₂O₂ (0.1% v/v) and monitor via UV-Vis spectroscopy for peroxide-induced oxidation .
- Light Sensitivity :
- Conduct ICH Q1B photostability testing under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
